molecular formula C8H17ClN2O B1338317 N-ethylpiperidine-4-carboxamide hydrochloride CAS No. 1981-39-1

N-ethylpiperidine-4-carboxamide hydrochloride

Cat. No. B1338317
CAS RN: 1981-39-1
M. Wt: 192.68 g/mol
InChI Key: YYPVQBBUASUJRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of piperidine structures as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. For instance, alkoxycarbonylpiperidines such as 2-(methoxycarbonyl)piperidine and 4-(ethoxycarbonyl)piperidine were used in the aminocarbonylation of iodobenzene and iodoalkenes, leading to the formation of carboxamides . Although the specific synthesis of N-ethylpiperidine-4-carboxamide hydrochloride is not detailed, similar methodologies could potentially be applied, using N-ethylpiperidine as the nucleophile and appropriate iodinated compounds as the electrophile.

Molecular Structure Analysis

The molecular structure of N-ethylpiperidine-4-carboxamide hydrochloride would consist of a piperidine ring with an ethyl group attached to the nitrogen atom and a carboxamide group at the 4-position. The hydrochloride indicates the presence of a chloride ion, which would associate with the protonated nitrogen of the piperidine ring, forming a salt. The papers do not provide specific information on the molecular structure of N-ethylpiperidine-4-carboxamide hydrochloride, but the general principles of molecular structure can be inferred from the related compounds discussed .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives typically include nucleophilic substitution and carbonylation. In the context of the provided papers, the palladium-catalyzed aminocarbonylation is a key reaction where piperidine derivatives act as nucleophiles . The specific chemical reactions of N-ethylpiperidine-4-carboxamide hydrochloride are not discussed, but it can be hypothesized that it would undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethylpiperidine-4-carboxamide hydrochloride would likely include a solid state at room temperature, solubility in polar solvents due to the presence of the carboxamide group and ionic nature, and a relatively high melting point compared to non-ionic organic compounds. The exact properties would depend on the molecular structure and the presence of the hydrochloride salt form. The provided papers do not discuss the physical and chemical properties of this specific compound, but such properties are generally predictable based on the functional groups present and the ionic nature of the compound .

Scientific Research Applications

DNA Interaction and Antitumor Activity

Research on DNA threading bis(9-aminoacridine-4-carboxamides) with ethylpiperidino and N-methylpiperidin-4-yl sidechains has shown that these compounds exhibit significant cytotoxicity towards human leukemic cells and bind with DNA, indicating potential for antitumor applications (He et al., 2008).

Antitumor Agents and Structure-Activity Relationships

Another study focused on acridine derivatives, specifically N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, explored their structure-activity relationships, revealing that modifications to the compound significantly influenced its antitumor activity (Rewcastle et al., 1986).

Quantitative Analysis in Biological Systems

The quantitation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide in plasma by high-performance liquid chromatography highlights its potential as an experimental antitumor agent, providing a method for measuring plasma concentrations and supporting pharmacokinetic analyses (Young et al., 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-ethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-2-10-8(11)7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPVQBBUASUJRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylpiperidine-4-carboxamide hydrochloride

CAS RN

1981-39-1
Record name 4-Piperidinecarboxamide, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1981-39-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethylpiperidine-4-carboxamide hydrochloride
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